N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a 2-methylphenyl group, with a pentanamide side chain at the 5-position. The imidazo[1,2-a]pyrimidine scaffold is known for its pharmacological relevance, particularly in anticancer and antiviral research, due to its ability to mimic purine bases and engage in hydrogen bonding .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-3-4-6-17(23)20-15-11-14(8-7-13(15)2)16-12-22-10-5-9-19-18(22)21-16/h5,7-12H,3-4,6H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKVLZMWHBSBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed coupling reactions (such as the Suzuki reaction) and oxidative amidation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various palladium catalysts. Reaction conditions often involve mild temperatures and metal-free environments to promote efficient and selective transformations .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide involves its interaction with specific molecular targets and pathways. These targets often include enzymes and receptors that play crucial roles in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
A. Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
- N-{imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS: 1242268-22-9) replaces the pyrimidine ring with a pyridine, reducing nitrogen content. This modification alters electronic properties (e.g., dipole moments) and binding affinities, as pyrimidines offer additional hydrogen-bonding sites .
- Biological Implications : Pyrimidine-containing analogs like the target compound may exhibit stronger interactions with ATP-binding pockets in kinases compared to pyridine derivatives .
B. Imidazo[1,2-b]pyridazine Derivatives
- N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (CAS: 1383619-76-8) introduces a pyridazine core.
Side Chain Variations
A. Amide Chain Length and Substituents
- N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide () shares the pentanamide chain but incorporates a quinoline ring and piperazine group. The quinoline moiety enhances aromatic stacking, while the piperazine introduces basicity, affecting pharmacokinetics (e.g., half-life) .
- N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide (CHEMENU) replaces the pentanamide with a benzamide bearing a trifluoromethyl group. This substitution increases hydrophobicity and metabolic stability but may reduce conformational flexibility .
B. Steric and Electronic Effects
- Schiff Base Derivatives (): Compounds like (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine introduce a planar Schiff base at the 3-position. This contrasts with the target compound’s aliphatic pentanamide, which likely reduces π-π stacking but improves solubility .
Table 1: Key Properties of Analogous Compounds
*Estimated using fragment-based methods (e.g., Moriguchi LogP).
Research Needs :
- Comparative studies on solubility, permeability, and target engagement.
- Quantum chemical analyses (as in ) to map electronic profiles and predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
